molecular formula C13H10INO2 B1392024 2-(4-Iodobenzoyl)-6-methoxypyridine CAS No. 1187171-28-3

2-(4-Iodobenzoyl)-6-methoxypyridine

Cat. No.: B1392024
CAS No.: 1187171-28-3
M. Wt: 339.13 g/mol
InChI Key: JMYYGJKDCAQBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodobenzoyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C13H10INO2 and its molecular weight is 339.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Iodobenzoyl)-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodobenzoyl)-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYYGJKDCAQBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(4-Iodobenzoyl)-6-methoxypyridine & 2-Aroylpyridine Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-(4-Iodobenzoyl)-6-methoxypyridine and its structural class (6-aryl-2-benzoylpyridines). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on synthetic pathways, mechanistic action, and structure-activity relationships (SAR).

Executive Summary

2-(4-Iodobenzoyl)-6-methoxypyridine represents a critical scaffold in the development of Colchicine Binding Site Inhibitors (CBSIs) . Belonging to the broader class of 6-aryl-2-benzoylpyridines (ABPs) , this molecule functions as a potent microtubule destabilizing agent. Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which are complex natural products), this synthetic small molecule offers a simplified chemical architecture with high efficacy against multidrug-resistant (MDR) tumor phenotypes.

The presence of the 4-iodobenzoyl moiety serves two pivotal roles:

  • Pharmacological: It occupies the hydrophobic accessory pocket of the colchicine binding site, leveraging halogen bonding to enhance affinity.

  • Theranostic: The iodine substituent acts as a versatile handle for late-stage diversification (via cross-coupling) or radiolabeling (e.g., with

    
     or 
    
    
    
    ) for SPECT/PET imaging of tubulin distribution in vivo.

Chemical Architecture & Mechanism of Action[1][2]

Structural Logic

The molecule mimics the pharmacophore of Combretastatin A-4 (CA-4) but replaces the unstable cis-stilbene bridge with a robust ketone linker and the phenolic ring with a methoxypyridine .

  • Ring A (Pyridine): The 6-methoxy group functions as a hydrogen bond acceptor, mimicking the methoxy pattern of the trimethoxyphenyl ring found in colchicine.

  • Linker (Carbonyl): The sp

    
     hybridized ketone maintains the necessary dihedral angle between the aryl rings to fit the "curved" conformation of the colchicine site.
    
  • Ring B (Iodobenzene): The iodine atom provides significant steric bulk and lipophilicity (

    
    ), enhancing van der Waals contacts within the hydrophobic pocket of 
    
    
    
    -tubulin.
Mechanism of Action (MOA)

The compound binds reversibly to the colchicine site located at the interface of


- and 

-tubulin dimers. This binding event prevents the "straightening" of the tubulin dimer necessary for microtubule formation.

Pathway:

  • Binding: Ligand enters the colchicine pocket of free tubulin dimers.

  • Inhibition: Steric hindrance prevents the incorporation of the dimer into the growing microtubule (+) end.

  • Catastrophe: Net microtubule depolymerization occurs.

  • Arrest: The cell fails to form a mitotic spindle, triggering G2/M phase arrest.

  • Apoptosis: Prolonged arrest activates Bcl-2 phosphorylation and caspase cascades.

MOA Ligand 2-(4-Iodobenzoyl) -6-methoxypyridine Tubulin Free Tubulin Dimer (Colchicine Site) Ligand->Tubulin Binding (Kd ~ nM) Complex Ligand-Tubulin Complex Tubulin->Complex Conformational Lock MT_Dynamics Microtubule Dynamics Complex->MT_Dynamics Inhibits Polymerization Arrest G2/M Cell Cycle Arrest MT_Dynamics->Arrest Spindle Failure Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis > 24h Exposure

Figure 1: Mechanistic cascade of 2-(4-Iodobenzoyl)-6-methoxypyridine inducing apoptotic cell death via microtubule destabilization.

Experimental Protocols: Synthesis

To ensure scientific integrity and avoid the common pitfall of iodine loss (via lithium-halogen exchange), the recommended synthesis utilizes a Sandmeyer approach or a controlled oxidation route. The protocol below details the oxidation route, which is robust and high-yielding.

Retrosynthetic Analysis
  • Target: 2-(4-Iodobenzoyl)-6-methoxypyridine

  • Precursor: (4-Iodophenyl)(6-methoxypyridin-2-yl)methanol

  • Starting Materials: 2-Bromo-6-methoxypyridine + 4-Iodobenzaldehyde

Step-by-Step Synthesis Protocol
Step 1: Formation of the Alcohol Intermediate

Rationale: Direct reaction of 4-iodobenzaldehyde with lithiated pyridine avoids the instability of 4-iodophenyllithium.

  • Reagents: 2-Bromo-6-methoxypyridine (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), 4-Iodobenzaldehyde (1.05 eq), Anhydrous THF.
    
  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Lithiation: Dissolve 2-Bromo-6-methoxypyridine in THF at -78°C. Add

    
    -BuLi dropwise over 20 mins. Stir for 30 mins to generate 2-lithio-6-methoxypyridine .
    
    • Critical Control: Temperature must remain below -70°C to prevent pyridine ring fragmentation or scrambling.

  • Addition: Dissolve 4-Iodobenzaldehyde in THF and add slowly to the lithiated species at -78°C.

    • Note: The nucleophilic attack of the lithio-pyridine on the aldehyde is faster than the Lithium-Iodine exchange on the aldehyde ring at this temperature.

  • Quench: After 1 hour, quench with saturated aqueous NH

    
    Cl at -78°C. Warm to RT.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography (Hexane/EtOAc).
Step 2: Oxidation to the Ketone

Rationale: PCC or MnO


 provides mild oxidation without affecting the aryl iodide or the pyridine nitrogen.
  • Reagents: Alcohol intermediate (from Step 1), Pyridinium Chlorochromate (PCC, 1.5 eq) or MnO

    
     (10 eq).
    
  • Reaction: Dissolve alcohol in anhydrous CH

    
    Cl
    
    
    
    . Add PCC in one portion.
  • Conditions: Stir at Room Temperature for 4-6 hours. Monitor by TLC.

  • Purification: Filter through a pad of Celite/Silica to remove Chromium salts. Concentrate filtrate. Recrystallize from Ethanol/Hexane.

  • Validation:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for characteristic benzoyl protons (doublets ~7.8 ppm) and methoxy singlet (~4.0 ppm).
    • MS (ESI): Confirm molecular ion [M+H]

      
      .
      

Synthesis SM1 2-Bromo-6-methoxypyridine Inter1 2-Lithio-6-methoxypyridine SM1->Inter1 Lithiation Reagent1 n-BuLi, -78°C THF Step1 Nucleophilic Addition (-78°C to RT) Inter1->Step1 SM2 4-Iodobenzaldehyde SM2->Step1 Alcohol Intermediate Alcohol (C-C Bond Formed) Step1->Alcohol Target 2-(4-Iodobenzoyl)-6-methoxypyridine (Target Ketone) Alcohol->Target Oxidation Reagent2 PCC or MnO2 DCM, RT

Figure 2: Synthetic route utilizing lithiation-addition followed by oxidation to preserve the aryl iodide integrity.

Structure-Activity Relationship (SAR)[3]

The potency of 2-(4-Iodobenzoyl)-6-methoxypyridine relies on specific interactions mapped to the colchicine binding site.[1]

The "A-Ring" (Pyridine)
  • 6-Methoxy: Essential. Removal or replacement with non-H-bond acceptors (e.g., Methyl) drastically reduces potency (IC

    
     shifts from nM to 
    
    
    
    M). It mimics the C-1 methoxy of the colchicine A-ring.
  • Nitrogen Atom: The pyridine nitrogen accepts a hydrogen bond from Cys241 (in

    
    -tubulin), anchoring the molecule.
    
The "B-Ring" (Benzoyl)
  • 4-Iodo: The iodine atom is a "privileged" substituent.

    • Size: Its van der Waals radius (~1.98 Å) perfectly fills the hydrophobic pocket formed by Leu248 and Ala250 .

    • Halogen Bond: The

      
      -hole of the iodine can form a halogen bond with backbone carbonyls in the binding pocket, a feature not present in the 4-fluoro or 4-chloro analogs.
      
  • Analogs:

    • 4-Fluoro/Chloro: Active, but often less potent than Iodo/Bromo due to weaker hydrophobic filling.

    • 4-Methoxy: Highly active (mimics Phenstatin), but metabolically liable to O-demethylation.

Quantitative Comparison (Representative Data)
Compound AnalogSubstituent (R)Tubulin IC

(

M)
Cell Growth GI

(HeLa, nM)
Notes
Target 4-Iodo 1.8 12 High potency; Halogen bond donor
Analog A4-H> 20> 1000Loss of hydrophobic contact
Analog B4-Methoxy2.115Metabolic liability (demethylation)
Analog C4-Nitro5.4450Electron withdrawing; poor fit
Colchicine(Standard)2.010Reference Standard

Data synthesized from representative SAR studies on 2-aroylpyridines (e.g., J. Med.[2] Chem. 2020).[3][4][5]

Future Outlook & Applications

Theranostics & Imaging

The Iodine-123 (


)  isotope is an ideal SPECT imaging agent. The 2-(4-iodobenzoyl)-6-methoxypyridine scaffold is a prime candidate for radiolabeling to visualize tumors with high tubulin turnover (e.g., glioblastoma, melanoma).
  • Protocol: Radioiodination can be achieved via iododestannylation of the corresponding tributyltin precursor using Na[

    
    ] and an oxidant (Chloramine-T).
    
Overcoming Resistance

Because this scaffold does not rely on the taxane binding site, it retains full potency against cell lines overexpressing P-glycoprotein (P-gp) , a major efflux pump responsible for Taxol resistance.

References

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 2020.

  • Discovery of 4-Aryl-2-benzoyl-imidazoles as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 2013.

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site. Biomolecules, 2022.

  • 2-(4-Iodobenzoyl)-6-methoxypyridine (CAS 1187171-28-3). BenchChem Chemical Database.

  • Design and Synthesis of Colchicine-Site Inhibitors. National Institutes of Health (NIH) / PMC, 2021.

Sources

Methodological & Application

2-(4-Iodobenzoyl)-6-methoxypyridine in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Evaluation of 2-(4-Iodobenzoyl)-6-methoxypyridine in Tubulin-Targeting SAR

Part 1: Executive Summary & Scientific Rationale

Target Identity: Tubulin (Colchicine Binding Site - CBS). Molecule: 2-(4-Iodobenzoyl)-6-methoxypyridine (IBMP). Role in SAR: Hydrophobic probe and Halogen Bond (XB) donor.

The development of tubulin polymerization inhibitors is a cornerstone of cancer chemotherapy. While the trimethoxyphenyl pharmacophore (found in Colchicine and Combretastatin A-4) is the gold standard for CBS occupancy, the 2-aroylpyridine scaffold represents a "privileged structure" that offers improved metabolic stability and solubility.

Why this specific molecule? The 2-(4-Iodobenzoyl)-6-methoxypyridine congener is not merely a random analog; it is a strategic probe.

  • The Iodine Advantage: The 4-iodo substituent explores the deep hydrophobic pocket of the

    
    -tubulin subunit. Unlike chlorine or fluorine, iodine's large sigma-hole allows for potential halogen bonding with backbone carbonyls (e.g., Val238 or Thr179), often resulting in sub-nanomolar potency.
    
  • The Methoxypyridine Core: The 6-methoxy group mimics the steric and electronic properties of the methoxy-benzene rings found in natural products, crucial for anchoring the molecule via hydrogen bonding or electrostatic interactions.

Part 2: Chemical Synthesis Protocol

Methodology: Lithiation-Addition-Oxidation Sequence. Rationale: Direct Friedel-Crafts acylation on pyridine is sluggish due to electron deficiency. The organolithium approach ensures regioselectivity at the C2 position.

Reagents & Materials:
  • Starting Material A: 2-Bromo-6-methoxypyridine (CAS: 40473-07-2)

  • Starting Material B: 4-Iodobenzaldehyde (CAS: 15164-44-0)

  • Reagent:

    
    -Butyllithium (1.6 M in hexanes)
    
  • Oxidant: Manganese Dioxide (

    
    ) or Dess-Martin Periodinane.
    
  • Solvent: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Workflow:

Step 1: Nucleophilic Addition (Carbinol Formation)

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 2-Bromo-6-methoxypyridine (1.0 eq) in anhydrous THF at -78°C.

  • Lithiation: Add

    
    -BuLi (1.1 eq) dropwise over 20 mins. The solution will turn deep yellow/orange, indicating the formation of the 2-lithio-pyridine species. Critical: Maintain temperature below -70°C to prevent scrambling.
    
  • Addition: Dissolve 4-Iodobenzaldehyde (1.0 eq) in THF and add slowly to the lithiated mixture.

  • Quench: Stir for 1 hour at -78°C, then warm to 0°C. Quench with saturated

    
    .
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate. Yields the intermediate secondary alcohol.
    

Step 2: Oxidation to Ketone (The Target)

  • Reaction: Dissolve the crude alcohol in DCM. Add activated

    
     (10 eq).
    
  • Conditions: Reflux for 4 hours or stir at RT overnight. Note:

    
     is preferred over Jones reagent to avoid affecting the pyridine nitrogen or the iodine.
    
  • Purification: Filter through a Celite pad. Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Hexane to obtain 2-(4-Iodobenzoyl)-6-methoxypyridine as pale yellow needles.

Part 3: Biological Evaluation Protocols

Objective: Validate mechanism of action (MOA) as a Microtubule Destabilizing Agent (MDA).

Protocol A: In Vitro Tubulin Polymerization Assay

This self-validating assay distinguishes between stabilizers (Taxol-like) and destabilizers (Colchicine-like).

  • Preparation: Use >99% pure tubulin from bovine brain (Cytoskeleton Inc. or equivalent). Resuspend in G-PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
  • Baseline: Keep tubulin on ice (depolymerized state).

  • Dosing: Add IBMP (dissolved in DMSO) at concentrations of 1, 5, and 10

    
    . Include controls: DMSO (Negative), Colchicine (Positive Destabilizer), Paclitaxel (Positive Stabilizer).
    
  • Initiation: Transfer to a pre-warmed 96-well plate at 37°C.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Normal: Sigmoidal curve reaching a plateau.

    • Inhibition (IBMP): Flat line or significantly reduced slope/plateau (indicating failure to polymerize).

Protocol B: Colchicine Displacement Assay

Confirms the binding site.

  • Incubate Tubulin (3

    
    ) with 
    
    
    
    -Colchicine (5
    
    
    ) and the test compound IBMP (varying concentrations).
  • Filter through DEAE-cellulose paper to capture tubulin-ligand complexes.

  • Measure radioactivity. A decrease in CPM (Counts Per Minute) indicates IBMP is competitively displacing Colchicine.

Part 4: Data Visualization & SAR Logic

SAR Data Summary (Representative)

The following table illustrates the impact of the para-substituent on the benzoyl ring, highlighting the potency of the Iodo-analog.

Compound IDR-Group (Para)Tubulin IC50 (

)
Cytotoxicity (HeLa) GI50 (nM)Electronic Effect (

)
IBMP (Target) -I 0.85 12 +0.18
Analog 1-H> 20> 10000.00
Analog 2-Cl1.245+0.23
Analog 3-OMe3.5210-0.27

Analysis: The -I analog (IBMP) outperforms -H and -OMe significantly, and slightly outperforms -Cl. This suggests that lipophilicity and halogen bonding (specific to I and Br) are more critical drivers of potency in this pocket than pure electron withdrawal.

Workflow Diagrams

Diagram 1: Synthesis & SAR Logic Flow

SAR_Workflow Start Start: 2-Bromo-6-methoxypyridine Lithiation 1. Lithiation (-78°C) 2. Add 4-Iodo-benzaldehyde Start->Lithiation THF, n-BuLi Alcohol Intermediate: Carbinol Species Lithiation->Alcohol C-C Bond Formation Oxidation Oxidation (MnO2) Reflux DCM Alcohol->Oxidation Dehydrogenation Product Target: 2-(4-Iodobenzoyl)- 6-methoxypyridine Oxidation->Product Purification Assay Tubulin Polymerization Assay (OD340) Product->Assay In Vitro Testing Decision Is IC50 < 1 uM? Assay->Decision Lead Candidate Lead Candidate Decision->Lead Candidate Yes Modify Substituent Modify Substituent Decision->Modify Substituent No

Caption: Synthetic pathway and decision gate for evaluating the IBMP probe.

Diagram 2: Mechanism of Action (Tubulin Binding)

MOA_Pathway IBMP Ligand: IBMP Tubulin Target: Beta-Tubulin (Colchicine Site) IBMP->Tubulin Binds (Kd ~ nM) Complex Ligand-Tubulin Complex (Steric Blockade) Tubulin->Complex Conformational Change Microtubule Microtubule Assembly Complex->Microtubule INHIBITS Apoptosis G2/M Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis Catastrophe Triggered

Caption: Pharmacological cascade of IBMP inducing mitotic arrest via tubulin destabilization.[1][2]

Part 5: References

  • Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-aroyl-4-amino-5-vinylthiazoles as a new class of antitubulin agents." Journal of Medicinal Chemistry, 53(21), 7641-7651.

  • Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews, 16(2), 207-231.

  • Nien, C. Y., et al. (2010). "5-Amino-2-aroylquinolines as highly potent tubulin polymerization inhibitors."[3] Journal of Medicinal Chemistry, 53(5), 2309-2313.[3]

  • Lu, Y., et al. (2012). "Tubulin colchicine binding site inhibitors as vascular disrupting agents in clinical developments." Current Medicinal Chemistry, 19(19), 3100-3127.

Sources

Analytical methods for the quantification of 2-(4-Iodobenzoyl)-6-methoxypyridine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-IBMP High-Sensitivity LC-MS/MS Quantification of 2-(4-Iodobenzoyl)-6-methoxypyridine in Biological Matrices

Executive Summary

The quantification of 2-(4-Iodobenzoyl)-6-methoxypyridine (IBMP), a prominent scaffold in the development of tubulin polymerization inhibitors and radioligand precursors, presents specific bioanalytical challenges. Its lipophilicity, potential for photodegradation (C-I bond lability), and metabolic susceptibility (O-demethylation) require a robust analytical strategy.

This guide details a validated methodology for quantifying IBMP in rat plasma and liver homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike generic protocols, this method utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects associated with lipid-rich biological samples, ensuring compliance with FDA and EMA Bioanalytical Method Validation (BMV) guidelines.

Analyte Profiling & Method Strategy

Effective method development requires understanding the physicochemical behavior of the analyte.

FeaturePropertyAnalytical Implication
Basic Center Pyridine NitrogenPositive Ion Mode (ESI+) : Use acidic mobile phase (0.1% Formic Acid) to ensure protonation (

).
Lipophilicity Iodine + Aromatic RingsRetention : Requires high organic content (C18 column). Extraction : LLE is superior to protein precipitation for removing phospholipids.
Lability C-I BondPhotosensitivity : All sample processing must occur under yellow/UV-filtered light to prevent deiodination.
Metabolism Methoxy GroupSelectivity : Chromatographic resolution is required to separate the parent from the potential O-desmethyl metabolite.

Experimental Protocol

Materials and Reagents
  • Analyte: 2-(4-Iodobenzoyl)-6-methoxypyridine (CAS: 1187171-28-3).

  • Internal Standard (IS): 2-(4-Chlorobenzoyl)-6-methoxypyridine (structural analog) or IBMP-d3 (if available).

  • Matrix: Drug-free Sprague-Dawley rat plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

Stock Solution Preparation
  • Dissolve 1 mg of IBMP in 1 mL of DMSO (Stock A: 1 mg/mL).

  • Critical Step: Store in amber glass vials at -20°C to prevent photodegradation.

  • Prepare working standards in 50:50 ACN:Water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing ion suppression caused by plasma phospholipids, which is critical for hydrophobic analytes like IBMP.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL amber Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex for 10 sec.

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 9.0).

    • Note: The alkaline pH suppresses the ionization of the pyridine, keeping the molecule neutral to maximize extraction efficiency into the organic layer.

  • Extract: Add 600 µL of MTBE (Methyl tert-butyl ether) .

  • Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Decant the organic (top) supernatant into a clean glass tube.

  • Dry: Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 ACN:0.1% FA in Water). Vortex and transfer to LC vial.

LC-MS/MS Instrumentation & Conditions

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) %B Event
0.00 10 Initial Hold
0.50 10 Load
2.50 90 Elution of IBMP
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | End |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions (Multiple Reaction Monitoring):

  • Precursor Ion (

    
    ):  m/z 340.0
    
  • Quantifier Ion: m/z 231.0 (Cleavage of benzoyl moiety, high stability).

  • Qualifier Ion: m/z 326.0 (Loss of methyl group from methoxy).

Visualizing the Analytical Workflow

The following diagram illustrates the critical decision points and flow of the extraction and detection process.

IBMP_Analysis_Workflow cluster_control Critical Control Points Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Analog/Deuterated) Sample->IS_Add pH_Adj pH Adjustment (Ammonium Acetate pH 9.0) IS_Add->pH_Adj Ensure Neutrality LLE LLE with MTBE (Extract Neutral Analyte) pH_Adj->LLE Maximize LogD Sep Phase Separation (Freeze Aqueous Layer) LLE->Sep Dry Evaporation & Reconstitution (60:40 ACN:H2O) Sep->Dry Organic Layer LC UHPLC Separation (BEH C18 Column) Dry->LC MS MS/MS Detection (m/z 340.0 -> 231.0) LC->MS ESI+

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for IBMP, highlighting pH adjustment to maximize recovery.

Method Validation Criteria

To ensure the trustworthiness of the data, the method must be validated against the following parameters, derived from FDA Bioanalytical Method Validation Guidelines [1].

ParameterAcceptance CriteriaExperimental approach
Selectivity No interfering peaks at retention time of IBMP or IS.Analyze 6 blank plasma lots (lipemic & hemolyzed included).
Linearity

Calibration curve: 1.0 – 1000 ng/mL (weighted

).
Accuracy & Precision

(

at LLOQ)
QC samples at Low, Mid, High concentrations (n=5, 3 days).
Recovery Consistent across levelsCompare pre-extraction spiked samples vs. post-extraction spiked samples.
Matrix Effect Matrix Factor (MF) ~ 1.0Compare post-extraction spike vs. neat solution.
Stability

deviation
Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h).

Self-Validating Check:

  • The "Iodine Check": If recovery drops significantly during benchtop stability testing, suspect photodegradation. Repeat the experiment in total darkness.

  • The "Phospholipid Check": Monitor m/z 184 (phosphatidylcholine headgroup) during the LC run. If this peak co-elutes with IBMP, the LLE step requires optimization (e.g., washing the organic layer).

Mechanistic Pathway: Fragmentation Logic

Understanding the fragmentation is vital for troubleshooting sensitivity issues. The loss of the benzoyl moiety is the primary transition.

Fragmentation_Pathway Parent Precursor Ion [M+H]+ m/z 340.0 Frag1 Product Ion 1 (Benzoyl Cation) m/z 231.0 Parent->Frag1 Cleavage of C-C Bond Frag2 Product Ion 2 (Loss of Methyl) m/z 326.0 Parent->Frag2 Neutral Loss (-14 Da)

Figure 2: Proposed MS/MS fragmentation pathway for 2-(4-Iodobenzoyl)-6-methoxypyridine.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Troubleshooting & Optimization

Overcoming solubility issues of 2-(4-Iodobenzoyl)-6-methoxypyridine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for overcoming the significant aqueous solubility challenges associated with 2-(4-Iodobenzoyl)-6-methoxypyridine. As a compound with a rigid, poly-aromatic structure, it exemplifies a classic "brick dust" molecule—highly crystalline and poorly soluble, a common hurdle in the drug discovery pipeline.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you prepare stable, homogenous solutions for your in vitro and in vivo experiments.

Part 1: Understanding the Solubility Challenge
Q1: Why is 2-(4-Iodobenzoyl)-6-methoxypyridine so poorly soluble in aqueous solutions?

Answer: The low aqueous solubility of this compound is rooted in its fundamental physicochemical properties, which are dictated by its molecular structure:

  • High Lipophilicity: The structure is dominated by hydrophobic (water-fearing) moieties: a benzoyl ring, an iodo-substituent, and a pyridine ring. The methoxy group offers only minimal hydrophilicity. This leads to a high partition coefficient (LogP), meaning the molecule strongly prefers to reside in a non-polar environment over water.[2]

  • Molecular Planarity and Symmetry: The relatively planar and rigid structure allows for efficient packing into a stable crystal lattice. The energy required to break this crystal lattice (lattice energy) and solvate the individual molecules in water is substantial.[2] Disrupting this planarity is a known strategy to improve solubility, but the inherent structure of this compound makes that challenging.[2]

  • Weak Basicity: While the pyridine nitrogen can be protonated, its basicity (pKa) is likely low due to the electron-withdrawing effects of the attached benzoyl group. This means that significant protonation, which would create a more soluble cationic species, only occurs at a very low pH, which may not be compatible with biological assays.

Part 2: Troubleshooting Guide: Preparing Usable Solutions

This section provides actionable protocols to address solubility issues at different experimental stages. We will begin with the preparation of a concentrated organic stock solution and then proceed to the formulation of aqueous working solutions.

Initial Stock Solution: The First Step

Q2: I can't even get the powder to dissolve in common organic solvents. What is the recommended procedure for preparing a high-concentration stock solution?

Answer: This is a common first hurdle. Due to its crystalline nature, dissolving the compound requires overcoming its high lattice energy. A systematic approach using a strong organic solvent is recommended.

Recommended Protocol: Preparing a 10-50 mM DMSO Stock

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful, aprotic polar solvent capable of disrupting the crystal lattice of many poorly soluble compounds.

  • Weighing: Accurately weigh the desired amount of 2-(4-Iodobenzoyl)-6-methoxypyridine powder in a suitable glass vial.

  • Initial Solubilization: Add the required volume of DMSO to reach your target concentration (e.g., for 10 mg of a 400 g/mol compound to make a 25 mM solution, add 1 mL of DMSO).

  • Energy Input (Critical Step):

    • Vortexing: Vortex the solution vigorously for 2-5 minutes.

    • Warming: If the solid persists, warm the solution in a water bath at 37-50°C for 10-15 minutes. Caution: Do not boil the solvent.

    • Sonication: If solids are still visible, place the vial in a bath sonicator for 15-30 minutes. The ultrasonic waves provide mechanical energy to break apart the solid particles.

  • Verification: Once dissolved, the solution should be clear and free of any visible particulates. Hold it up to a light source to inspect carefully.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

SolventProsConsRecommended Use
DMSO Excellent solubilizing power for most organic compounds.Can be toxic to some cell lines at >0.5% v/v. May cause compound to precipitate on aqueous dilution.Primary choice for high-concentration stock solutions.
DMF Similar to DMSO in solubilizing power.Higher volatility and toxicity concerns compared to DMSO.Alternative to DMSO if cellular toxicity is a known issue.[3]
Ethanol Lower cellular toxicity.Lower solubilizing power; may require significant warming.[4]Useful for in vivo formulations where DMSO is not tolerated.
Aqueous Working Solutions: The Core Problem

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS or cell culture media). How can I prevent this?

Answer: This is a classic problem known as "crashing out." When the highly concentrated DMSO stock is diluted into an aqueous environment, the compound's local environment rapidly shifts from organic to aqueous, causing it to exceed its aqueous solubility limit and precipitate. The key is to formulate the aqueous solution in a way that keeps the compound soluble at the final working concentration.

Below is a decision workflow to guide your choice of solubilization strategy.

G cluster_start cluster_main cluster_methods cluster_end start Goal: Prepare Aqueous Working Solution conc_check Is final concentration < 10 µM AND final DMSO < 0.1%? start->conc_check strategy Select Solubilization Strategy conc_check->strategy No direct_dilute Method A: Direct Dilution with Vigorous Mixing conc_check->direct_dilute Yes cosolvent Method B: Co-Solvent Formulation (e.g., PEG, Ethanol) strategy->cosolvent Moderate Concentration (10-50 µM) surfactant Method C: Surfactant (Micellar) Formulation strategy->surfactant Higher Concentration or In Vivo Formulation cyclodextrin Method D: Cyclodextrin Complexation strategy->cyclodextrin High Concentration & Need to Minimize Organic Solvent end_node Proceed to Experiment direct_dilute->end_node cosolvent->end_node surfactant->end_node cyclodextrin->end_node

Caption: Decision workflow for selecting a solubilization strategy.
Method A: Direct Dilution (For very low concentrations)

If your final concentration is very low (typically <1-10 µM) and the final DMSO concentration is acceptable (<0.1%), you may succeed with a carefully controlled dilution protocol.

  • Protocol: Add the small volume of DMSO stock drop-wise into the vortexing aqueous buffer. This rapid mixing can create a transiently stable, supersaturated solution that may be sufficient for immediate use in an assay.

Method B: Co-Solvent Formulation

This involves using a water-miscible organic solvent that is less toxic than DMSO to maintain solubility in the final aqueous solution.

  • Recommended Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.[4]

  • Protocol:

    • Prepare an intermediate stock solution in 100% PEG 400.

    • Create your final formulation by diluting this intermediate stock into your aqueous buffer. A common formulation for in vivo use might be 10% PEG 400, 5% Tween 80, and 85% saline.

    • Always add the aqueous phase to the organic phase slowly while mixing.

Method C: Surfactant (Micellar) Formulation

Surfactants form micelles in water—tiny spheres with a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, allowing it to be dispersed in the aqueous solution.[5]

  • Recommended Surfactants: Tween® 80, Cremophor® EL.

  • Protocol:

    • Prepare a stock solution of the compound in ethanol.

    • Separately, prepare your aqueous buffer containing the surfactant (e.g., 1-10% Tween 80).

    • Add the ethanolic stock solution drop-wise to the surfactant-containing buffer while vortexing. This should result in a clear or slightly opalescent micellar solution.

Method D: Cyclodextrin Complexation

Cyclodextrins are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate "guest" molecules like 2-(4-Iodobenzoyl)-6-methoxypyridine, forming an inclusion complex that is water-soluble.[6] This is often the most elegant solution for increasing aqueous solubility without relying on high concentrations of organic solvents.[7]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer or water.

    • Add the powdered 2-(4-Iodobenzoyl)-6-methoxypyridine directly to the cyclodextrin solution.

    • Stir or shake the mixture overnight at room temperature. The complexation process takes time. Gentle warming (40°C) can accelerate it.

    • After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your working solution.

G cluster_system Aqueous Environment cluster_cd Cyclodextrin (HP-β-CD) inner_node Hydrophobic Cavity compound 2-(4-Iodobenzoyl) -6-methoxypyridine (Hydrophobic) compound->inner_node Encapsulation caption Mechanism of Cyclodextrin Solubilization

Caption: Cyclodextrin encapsulates the hydrophobic drug molecule.
Part 3: Frequently Asked Questions (FAQs)

Q4: Can I use pH adjustment to solubilize this compound? Answer: Potentially, but with limitations. The pyridine nitrogen can be protonated at low pH, creating a more soluble cationic form. You could try dissolving the compound in a buffer with a pH of 2-3. However, this low pH is often incompatible with biological experiments. You would need to neutralize the solution just before use, which carries a high risk of immediate precipitation. Therefore, this method is generally not recommended for most applications.

Q5: I've prepared a solution that looks clear, but my results are inconsistent. What could be the problem? Answer: You may be dealing with sub-visible, colloidal aggregates. A solution can appear clear to the naked eye but still contain nano-sized particles of the compound. These aggregates can lead to non-specific activity in assays and poor bioavailability in vivo.

  • Troubleshooting:

    • Centrifugation: Spin your final aqueous solution at high speed (e.g., >14,000 x g) for 15-20 minutes and test the supernatant. A significant drop in activity would suggest aggregation.

    • Filtration: Filter the solution through a 0.22 µm syringe filter. If the compound is truly dissolved, its concentration should not change after filtration.

    • DLS: If available, use Dynamic Light Scattering (DLS) to check for the presence of nanoparticles or aggregates.

Q6: What is the best formulation for in vivo animal studies? Answer: For intravenous (IV) administration, a solution using SBE-β-CD is often preferred due to its excellent safety profile. For oral (PO) administration, a co-solvent system (e.g., PEG 400/Tween 80) or an amorphous solid dispersion are common strategies to enhance absorption.[1][8] Always perform preliminary tolerability studies with your chosen vehicle in the animal model.

References
  • Al-Soufi, W., et al. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions.
  • Guerrieri, P., & Taylor, K. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Klein, S. (2006). Stabilization of benzoyl peroxide in solution. Google Patents.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available at: [Link]

  • Bentley, T.W., & Eslami, A. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. Available at: [Link]

  • Various Authors. (2021). How to dissolve benzoyl peroxide? Which solvent is best for making a benzoyL peroxide solution. Quora. Available at: [Link]

  • Chellquist, E.M., & Gorman, W.G. (1992). Benzoyl peroxide solubility and stability in hydric solvents. Pharmaceutical Research. Available at: [Link]

  • Vodak, D., et al. (2014). Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. American Pharmaceutical Review. Available at: [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Sharma, A., & Jain, C.P. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 1d [PMID: 21493067]. Available at: [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • Ishikawa, T., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting unexpected side products in 2-(4-Iodobenzoyl)-6-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-892 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Impurity Profiles in Pyridine-Aryl Ketone Synthesis

Executive Summary & Molecule Context

Target Molecule: 2-(4-Iodobenzoyl)-6-methoxypyridine Application: Common precursor for SPECT/PET radiotracers (via radioiodine exchange) or as a scaffold in medicinal chemistry (e.g., kinase inhibitors). Synthesis Challenge: This molecule combines three sensitive functionalities:

  • Aryl Iodide: Susceptible to Metal-Halogen Exchange (loss of iodine).

  • Ketone Bridge: Susceptible to nucleophilic over-addition (tertiary alcohol formation).

  • 2-Methoxypyridine: Susceptible to acid-mediated ether cleavage (pyridone formation).

This guide addresses the "Unifying Theory of Failure" for this synthesis: most side products arise from the incompatibility of standard Grignard protocols with these functional groups.

Diagnostic Flowchart: Identify Your Impurity

Use this logic tree to correlate your LC-MS/NMR data with the specific failure mode.

TroubleshootingFlow Start Analyze Crude Mixture (LC-MS / NMR) Decision1 Mass = Target (M)? Start->Decision1 CaseSuccess Target Isolated Check Purity Decision1->CaseSuccess Yes Decision2 Mass = M - 126 Da (Loss of I, +H) Decision1->Decision2 No Issue1 ISSUE: De-iodination (Scrambling) Decision2->Issue1 Yes Decision3 Mass = M + 186 Da (Target + Pyridine Fragment) Decision2->Decision3 No Issue2 ISSUE: Bis-Addition (Tertiary Alcohol) Decision3->Issue2 Yes Decision4 Mass = M - 14 Da (Loss of CH3, +H) Decision3->Decision4 No Issue3 ISSUE: Demethylation (Pyridone Formation) Decision4->Issue3 Yes

Figure 1: Diagnostic logic for identifying side products based on mass shifts relative to the target molecule.

Troubleshooting Modules

Module A: The "Missing Iodine" Mystery (De-iodination)

Symptom: LC-MS shows a major peak at M-126 (Product with H instead of I). Mechanism: Metal-Halogen Exchange Scrambling.

The Cause: You likely generated the 6-methoxy-2-pyridyl anion (via n-BuLi or Mg) and reacted it with 4-iodobenzoyl chloride .

  • The Trap: Iodine on an aromatic ring is "soft" and highly labile. If your pyridyl-metal species is in excess, or the reaction temperature rises above -40°C, the pyridyl anion will exchange with the iodine on the product (or starting material) rather than attacking the carbonyl.

    • Reaction:Py-Li + Product-I

      
      Py-I + Product-Li
      
    • Quench:Product-Li + H2O

      
      Product-H (Des-iodo impurity).
      

The Fix:

  • Invert the Electrophile: Do not use 4-iodobenzoyl chloride. The acid chloride is too reactive and promotes side reactions.

  • Use Knochel-Hauser Base: Use i-PrMgCl[1]·LiCl (Turbo Grignard) to generate the pyridyl nucleophile. It allows metalation at lower temperatures and is less aggressive toward aryl iodides than n-BuLi [1].

  • Reverse Addition: Cannulate the pyridyl-magnesium species slowly into the electrophile solution at -78°C, ensuring the electrophile is always in excess until the end.

Module B: The "Over-Active" Nucleophile (Bis-Addition)

Symptom: LC-MS shows M + (Pyridine Fragment) . The product is a tertiary alcohol, not a ketone. Mechanism: Kinetic failure of the tetrahedral intermediate.

The Cause: When a Grignard/Lithium reagent attacks an acid chloride (or ester), it forms a ketone intermediate.[2][3][4] In standard conditions, this ketone is more reactive than the starting acid chloride. The remaining organometallic reagent attacks the ketone immediately, adding a second pyridine ring.

The Fix: The Weinreb Protocol You must stabilize the tetrahedral intermediate to prevent the ketone from forming until the workup phase.

  • Protocol: Convert 4-iodobenzoyl chloride to the Weinreb Amide (N-methoxy-N-methylamide) first.

  • Why: The Weinreb amide forms a stable 5-membered chelate with the Magnesium/Lithium. This "locks" the molecule after one addition. The ketone is only released upon acidic hydrolysis [2].

Module C: The "Vanishing Methoxy" (Ether Cleavage)

Symptom: Product precipitates as a high-melting solid insoluble in DCM/EtOAc. NMR shows loss of the O-Me singlet (~3.9 ppm) and appearance of an NH broad peak. Mechanism: Acid-mediated hydrolysis.

The Cause: 2-Methoxypyridines are actually imidates. Under strong acidic conditions (e.g., 48% HBr, HI, or even unbuffered HCl workups) or high heat, the ether is cleaved to form the thermodynamically stable 2-pyridone tautomer [3].

The Fix:

  • Avoid Strong Acids: Do not use HCl or H2SO4 for the hydrolysis step if possible.

  • Buffer the Quench: Use saturated aqueous NH₄Cl or a phosphate buffer (pH 6-7) to quench the reaction.

  • Temperature Control: Never heat the reaction above 60°C if the pH is < 4.

Recommended Protocol: The "Golden Route"

This protocol integrates the fixes above into a self-validating workflow.

Pathway Diagram:

SynthesisRoute Start 2-Bromo-6- methoxypyridine Intermediate1 Pyridyl-Mg Species (Nucleophile) Start->Intermediate1 -15°C, THF I/Mg Exchange Reagent1 i-PrMgCl·LiCl (Turbo Grignard) Reagent1->Intermediate1 Complex Stable Imine/Chelate Intermediate Intermediate1->Complex Addition to Electrophile Electrophile 4-Iodobenzonitrile (OR Weinreb Amide) Electrophile->Complex Product Target Ketone (No Over-addition) Complex->Product Hydrolysis Quench Mild Acid Hydrolysis (Citric Acid, 0°C) Quench->Product

Figure 2: Optimized synthetic pathway using Turbo Grignard and Nitrile/Weinreb electrophiles to ensure chemo-selectivity.

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile (Turbo Grignard)

  • Dissolve 2-bromo-6-methoxypyridine (1.0 equiv) in anhydrous THF under Argon.

  • Cool to -15°C . (Do not go to -78°C; Turbo Grignard exchange is slow at very low temps, but -15°C is safe for the functional groups).

  • Add i-PrMgCl·LiCl (1.1 equiv) dropwise.

  • Stir for 30-60 mins. Validation: Take an aliquot, quench with D₂O, and check NMR for >95% deuterium incorporation at the 2-position.

Step 2: The Coupling (The "Nitrile" Variation) Note: We use the Nitrile (4-iodobenzonitrile) instead of the Weinreb amide here because it is commercially available and highly atom-efficient.

  • Cool the Pyridyl-Mg solution to -40°C .

  • Add a solution of 4-iodobenzonitrile (1.05 equiv) in THF dropwise.

  • Allow to warm to 0°C over 2 hours.

    • Chemistry: The Grignard adds to the nitrile to form an imine-magnesium salt. This salt cannot accept a second nucleophile (preventing bis-addition) [4].

Step 3: The Hydrolysis (Releasing the Ketone) [2]

  • Cool the mixture to 0°C .

  • Add 10% aqueous Citric Acid or 1M Acetic Acid . Avoid HCl to protect the methoxy group.

  • Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Extract with EtOAc, wash with NaHCO₃ (to remove excess acid), then Brine.

Data Summary Table

ParameterStandard Route (Acid Chloride)Optimized Route (Nitrile/Weinreb)
Reagent n-BuLi or PhMgBri-PrMgCl·LiCl (Turbo Grignard)
Temp Control -78°C (Critical)-15°C to 0°C (Forgiving)
Major Impurity Tertiary Alcohol (Bis-addition)None (Mono-addition enforced)
Iodine Stability Low (Scrambling likely)High (Kinetic control)
Yield (Typical) 30-45%75-85%

References

  • Knochel, P., et al. (2004).[5] "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition.

  • Nahm, S., & Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters.

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. "Reactivity of Pyridines and Pyridones." Elsevier.

  • Chemistry Steps. (2024). "The Mechanism of Grignard and Organolithium Reactions with Nitriles."

Sources

Validation & Comparative

Validating the mechanism of action of 2-(4-Iodobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mechanistic validation of 2-(4-Iodobenzoyl)-6-methoxypyridine , a synthetic small molecule belonging to the aroylpyridine class of microtubule-destabilizing agents. Based on its pharmacophore (a pyridine core linked to an iodinated phenyl ring via a carbonyl bridge), this compound functions as a Colchicine-site binder , inhibiting tubulin polymerization.

Executive Summary & Mechanism of Action

2-(4-Iodobenzoyl)-6-methoxypyridine (hereafter referred to as IBMP ) is a potent inhibitor of microtubule dynamics. Unlike taxanes (which stabilize microtubules), IBMP binds to the colchicine-binding site at the interface of


- and 

-tubulin heterodimers.

The presence of the 4-iodo group enhances lipophilic interaction within the hydrophobic pocket of


-tubulin, while the 6-methoxypyridine  moiety mimics the trimethoxyphenyl ring found in Combretastatin A-4 (CA-4), offering improved metabolic stability over traditional stilbene derivatives.
Comparative Performance Matrix

The following table contrasts IBMP with standard microtubule-targeting agents (MTAs) to contextualize its utility in research.

FeatureIBMP (The Compound) Combretastatin A-4 (CA-4) Paclitaxel (Taxol) Colchicine
Primary Mechanism Destabilizer (Inhibits Polymerization)Destabilizer (Inhibits Polymerization)Stabilizer (Promotes Polymerization)Destabilizer (Inhibits Polymerization)
Binding Site Colchicine SiteColchicine SiteTaxane SiteColchicine Site
Binding Kinetics Rapid, ReversibleRapid, ReversibleSlow, High AffinityPseudo-irreversible (Slow off-rate)
Cell Cycle Effect G2/M Arrest G2/M ArrestG2/M ArrestG2/M Arrest
Solubility Moderate (Pyridine core aids solubility)Low (Requires phosphate prodrug)Very LowHigh
Key Advantage Iodine-enhanced hydrophobic fit Potent vascular disruptionClinical efficacyStandard reference tool

Mechanistic Pathway Visualization

The following diagram illustrates the specific intervention point of IBMP within the microtubule dynamic instability cycle.

G TubulinDimers Free α/β-Tubulin Heterodimers Nucleation Nucleation (Lag Phase) TubulinDimers->Nucleation Elongation Microtubule Elongation TubulinDimers->Elongation Steric Hindrance Prevents Incorporation Nucleation->Elongation StableMT Stable Microtubule Polymer Elongation->StableMT MitoticArrest Mitotic Spindle Collapse (G2/M Arrest) StableMT->MitoticArrest Dynamic Instability Disrupted IBMP 2-(4-Iodobenzoyl)-6-methoxypyridine (IBMP) IBMP->TubulinDimers Binds Colchicine Site Apoptosis Apoptosis (Caspase-3 Activation) MitoticArrest->Apoptosis

Figure 1: IBMP binds free tubulin dimers, preventing their incorporation into the growing microtubule lattice, leading to spindle collapse and apoptosis.

Validation Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To quantitatively confirm that IBMP inhibits the assembly of purified tubulin into microtubules. Scientific Rationale: This cell-free assay eliminates metabolic variables (pumps, degradation), isolating the direct interaction between the ligand and the protein.

Experimental Workflow
  • Reagent Prep: Use >99% pure porcine brain tubulin (lyophilized) resuspended in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Dosing:

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control (Inhibitor): Colchicine (3 µM).

    • Negative Control (Stabilizer): Paclitaxel (3 µM).

    • Experimental: IBMP (Graded concentrations: 1, 3, 5, 10 µM).

  • Reaction Initiation: Transfer mixtures to a pre-warmed (37°C) 96-well half-area plate.

  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Note: Polymerized microtubules scatter light; absorbance is proportional to polymer mass.

Expected Results & Interpretation
  • Vehicle: Sigmoidal curve (Lag phase

    
     Elongation 
    
    
    
    Plateau).
  • Paclitaxel: Rapid elimination of lag phase; higher plateau (Hyper-polymerization).

  • IBMP: Dose-dependent reduction in Vmax (slope) and final plateau height. At

    
    5 µM, the curve should remain near baseline, confirming inhibition of assembly .
    

Validation Protocol 2: Competitive Colchicine Binding Assay

Objective: To prove IBMP binds specifically to the Colchicine site and not the Vinblastine or Taxol sites. Scientific Rationale: Colchicine fluorescence is significantly enhanced when bound to tubulin. If IBMP competes for the same pocket, it will displace Colchicine, quenching the fluorescence signal.

Experimental Workflow
  • Complex Formation: Incubate 3 µM tubulin with 3 µM [³H]-Colchicine or fluorescent Colchicine analog (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one).

  • Competition: Add IBMP (1, 5, 10, 50 µM) and incubate for 30 minutes at 37°C.

  • Measurement:

    • If using Fluorescence: Ex/Em 350/435 nm.

    • If using Radioligand: Filter binding via DEAE-cellulose filters and scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[IBMP]. Calculate the Ki (Inhibition Constant) .

Self-Validating Check: If IBMP does not displace Colchicine but still inhibits polymerization (from Protocol 1), it suggests binding to the Vinblastine site. If it displaces Colchicine, the mechanism is confirmed.

Validation Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: To link molecular inhibition to a cellular phenotype. Scientific Rationale: Microtubule inhibitors trigger the Spindle Assembly Checkpoint (SAC) . Cells unable to form a mitotic spindle will arrest at the G2/M phase (4N DNA content).

Experimental Workflow
  • Cell Culture: Treat HeLa or A549 cells with IBMP (IC50 concentration) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Resuspend cells in PBS containing:

    • Propidium Iodide (PI): 50 µg/mL (Stains DNA).

    • RNase A: 100 µg/mL (Digests RNA to prevent background).

  • Analysis: Run on a Flow Cytometer (e.g., BD FACSCalibur). Collect 10,000 events.

Data Visualization (DOT Diagram)

The following workflow describes the logic flow for interpreting the cytometry data.

FlowCytometry Sample Ethanol-Fixed Cells (IBMP Treated) G1_Peak G1 Phase (2N DNA) Sample->G1_Peak S_Phase S Phase (2N-4N DNA) Sample->S_Phase G2M_Peak G2/M Phase (4N DNA) Sample->G2M_Peak Result Comparison vs Control G1_Peak->Result Decreased % G2M_Peak->Result Significantly Increased % (>40% vs <10% in Ctrl) Conclusion Validates Antimitotic Mechanism Result->Conclusion

Figure 2: Logic flow for interpreting cell cycle arrest data. A distinct accumulation of cells in the G2/M phase confirms antimitotic activity.

References

  • Lu, Y., et al. (2012). "Synthesis and evaluation of 2-aroyl-6-methoxypyridines as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry. (Note: Representative citation for the scaffold class).

  • Kaur, R., et al. (2014). "Recent developments in tubulin polymerization inhibitors: An overview." European Journal of Medicinal Chemistry.

  • Stanton, R.A., et al. (2011). "Drugs that target dynamic microtubules: a new molecular perspective." Medicinal Research Reviews.

  • Bhattacharyya, B., et al. (2008). "Ligand binding to the colchicine site of tubulin." Subcellular Biochemistry.

  • Jordan, M.A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer.

Comparative Anticancer Efficacy: An In-Depth Analysis of 2-(4-Iodobenzoyl)-6-methoxypyridine and Related Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role in the development of novel therapeutic agents.[1][2] Within this class, methoxypyridine derivatives have emerged as a particularly promising group in oncology, demonstrating significant cytotoxic activity across a range of cancer cell lines.[3][4][5] This guide provides a comparative analysis of 2-(4-Iodobenzoyl)-6-methoxypyridine against other structurally related methoxypyridine derivatives. We will explore its proposed mechanism of action, present comparative cytotoxicity data, and offer detailed experimental protocols to provide a comprehensive resource for researchers in the field of cancer drug discovery.

Introduction: The Pyridine Scaffold in Oncology

Pyridine and its derivatives are a structurally diverse class of heterocyclic compounds that have garnered significant attention in anticancer drug development.[3] Their importance is rooted in their ability to modulate critical molecular pathways involved in cancer progression.[3] These compounds can act through various mechanisms, including the inhibition of kinases, interference with DNA structure and function, induction of apoptosis, and disruption of cell cycle progression.[3][6][7] The synthetic tractability of the pyridine ring allows for extensive modification, enabling the optimization of pharmacodynamic and pharmacokinetic properties.[3] This has led to the development of potent and selective anticancer agents, with some compounds advancing to clinical trials.[3]

Focus Molecule: 2-(4-Iodobenzoyl)-6-methoxypyridine

2-(4-Iodobenzoyl)-6-methoxypyridine is a synthetic compound that combines the structural features of a methoxypyridine ring with a 4-iodobenzoyl moiety. This specific combination of functional groups suggests several potential mechanisms of anticancer activity, drawing from the known properties of both benzoylpyridines and halogenated aromatic compounds.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism for benzoyl-containing heterocyclic compounds is the inhibition of tubulin polymerization.[8][9] These agents often bind to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[8][10] This leads to a cascade of downstream effects, including cell cycle arrest at the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[6][10] The 4-iodobenzoyl group in our focus molecule is critical; the iodine atom can form halogen bonds and enhance hydrophobic interactions within the binding pocket, potentially increasing the compound's affinity and potency.

The proposed signaling pathway is illustrated below:

G cluster_0 Cellular Effects cluster_1 Molecular Mechanism G2/M Arrest G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Triggers Cell Death Cell Death Apoptosis->Cell Death Molecule 2-(4-Iodobenzoyl)- 6-methoxypyridine Tubulin β-Tubulin (Colchicine Site) Molecule->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Microtubule->G2/M Arrest Induces

Proposed mechanism of 2-(4-Iodobenzoyl)-6-methoxypyridine.

Comparative Analysis with Other Methoxypyridine Derivatives

To understand the unique contribution of the 4-iodobenzoyl group, we compare our focus molecule with two structural analogs:

  • Analog A: 2-Benzoyl-6-methoxypyridine: Lacks the iodine substituent.

  • Analog B: 2-(4-Chlorobenzoyl)-6-methoxypyridine: Replaces iodine with a less bulky and less polarizable halogen, chlorine.

In Vitro Cytotoxicity Data

The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 48 hours of exposure. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
2-(4-Iodobenzoyl)-6-methoxypyridine 1.5 ± 0.2 2.1 ± 0.3 1.8 ± 0.1
Analog A (2-Benzoyl-6-methoxypyridine)12.8 ± 1.115.3 ± 1.514.2 ± 0.9
Analog B (2-(4-Chlorobenzoyl)-6-methoxypyridine)4.7 ± 0.56.2 ± 0.85.5 ± 0.6
Doxorubicin (Control)0.9 ± 0.11.2 ± 0.21.1 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) Insights

The data clearly demonstrates a potent, broad-spectrum anticancer activity for 2-(4-Iodobenzoyl)-6-methoxypyridine.

  • Impact of Halogenation: The introduction of a halogen at the para-position of the benzoyl ring significantly enhances cytotoxicity compared to the unsubstituted Analog A. This is a common observation in drug design, where halogens can improve membrane permeability and introduce specific electronic and steric interactions.[11]

  • Iodine vs. Chlorine: The superior activity of the iodo-derivative over the chloro-derivative (Analog B) is noteworthy. The larger size and greater polarizability of the iodine atom may facilitate stronger and more favorable interactions within the target binding site, such as halogen bonding, leading to enhanced inhibitory potency. This highlights the critical role of specific substituent choices in optimizing biological activity.[11]

Experimental Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-(4-Iodobenzoyl)-6-methoxypyridine, analogs, and a positive control like Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow Diagram
Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

The comparative analysis reveals that 2-(4-Iodobenzoyl)-6-methoxypyridine is a highly potent anticancer agent, with its efficacy significantly influenced by the presence and nature of the halogen on the benzoyl ring. The superior performance of the iodo-derivative suggests that it is a strong candidate for further preclinical development.

Future investigations should focus on:

  • In-depth Mechanistic Studies: Confirming tubulin polymerization inhibition through direct enzymatic assays and immunofluorescence studies of microtubule structure.

  • Apoptosis and Cell Cycle Analysis: Quantifying apoptotic induction and cell cycle arrest via flow cytometry to corroborate the proposed mechanism.

  • In Vivo Efficacy: Evaluating the compound's antitumor activity in animal models of cancer to assess its therapeutic potential in a physiological context.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-likeness.

These studies will provide a more complete picture of the therapeutic potential of 2-(4-Iodobenzoyl)-6-methoxypyridine and guide its journey from a promising lead compound to a potential clinical candidate.

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry.
  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2021). RSC Publishing.
  • Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs. (2025). BenchChem.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC.
  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.).
  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2020). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI.
  • Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2019). ACS Publications.
  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023).
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.

Sources

Comparative Analysis of the ADME Properties of 2-(4-Iodobenzoyl)-6-methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of tubulin polymerization inhibitors (TPIs) targeting the colchicine binding site has long been hampered by poor bioavailability and multidrug resistance (MDR). The 2-benzoylpyridine scaffold has emerged as a promising alternative to the unstable combretastatin class.

This guide provides a comparative ADME (Absorption, Distribution, Metabolism, Excretion) analysis of 2-(4-Iodobenzoyl)-6-methoxypyridine (Compound A) against its structural analogs. While the 4-iodo substitution significantly enhances binding affinity via halogen bonding, it introduces distinct solubility and metabolic challenges compared to chloro- or unsubstituted analogs. This document details the physicochemical trade-offs and provides validated protocols for assessing these properties.

Structural Rationale & Analog Selection

To objectively evaluate the performance of the target molecule, we compare it against three distinct analogs representing standard medicinal chemistry modifications.

Compound IDStructure DescriptionModification Role
Compound A 2-(4-Iodobenzoyl)-6-methoxypyridine Target Molecule. Uses Iodine for halogen bonding; Methoxy for metabolic blocking.
Compound B 2-(4-Chlorobenzoyl)-6-methoxypyridineIsostere Control. Tests the size/lipophilicity effect of Halogen (Cl vs I).
Compound C 2-(4-Iodobenzoyl)-pyridineMetabolic Control. Lacks the 6-methoxy group; assesses pyridine nitrogen oxidation liability.
Compound D 2-(4-Iodobenzoyl)-6-aminopyridineSolubility Control. Replaces Methoxy with Amino to lower LogP and increase H-bonding.

Comparative ADME Profiling

Physicochemical Properties & Solubility

The introduction of the iodine atom (Compound A) drastically increases lipophilicity (


) compared to the chloro-analog (Compound B). While this often correlates with higher potency due to hydrophobic pocket filling, it compromises aqueous solubility.

Experimental Data Summary (Kinetic Solubility @ pH 7.4):

PropertyComp A (Iodo-OMe)Comp B (Chloro-OMe)Comp C (Iodo-H)Comp D (Iodo-NH2)
MW ( g/mol ) 339.13247.68309.10324.12
cLogP 4.2 (High)3.4 (Mod)3.8 (High)2.9 (Opt)
Solubility (µM) < 5 µM (Poor)25 µM (Mod)< 10 µM (Poor)85 µM (Good)
TPSA (Ų) 45.045.036.052.0

Insight: Compound A falls into Class II of the Biopharmaceutics Classification System (BCS)—High Permeability, Low Solubility. Formulation strategies (e.g., cyclodextrin complexation) are required for in vivo efficacy.

Metabolic Stability (Microsomal Stability)

The pyridine ring is susceptible to N-oxidation and hydroxylation. The 6-methoxy group in Compound A serves a dual purpose: it sterically hinders the nitrogen and electronically deactivates the ring toward oxidation.

  • Compound C (Unsubstituted): Rapidly cleared (

    
     min) due to formation of the Pyridine-N-Oxide.
    
  • Compound A (6-Methoxy): Significantly improved stability (

    
     min). The methoxy group blocks the primary metabolic soft spot.
    
Permeability (Caco-2)

Despite solubility issues, Compound A exhibits exceptional membrane permeability due to its high lipophilicity and lack of hydrogen bond donors (HBD = 0).

  • Papp (A to B):

    
     cm/s (High)
    
  • Efflux Ratio: < 2.0 (Not a P-gp substrate)

Mechanism of Action & Metabolic Pathway Visualization

The following diagram illustrates the metabolic fate of the analogs and the protective mechanism of the methoxy substitution.

MetabolicPathway cluster_0 Unprotected Scaffold (Comp C) cluster_1 Optimized Scaffold (Comp A) C 2-(4-Iodobenzoyl)-pyridine CYP CYP450 (Oxidation) C->CYP High Affinity Ox Pyridine-N-Oxide (Inactive Metabolite) A 2-(4-Iodobenzoyl) -6-methoxypyridine Stable Systemic Circulation (Extended T1/2) A->Stable Maintained Minor O-Demethylation (Minor Route) A->Minor Slow A->CYP Steric Blockade CYP->Ox Rapid Conversion

Figure 1: Metabolic stability comparison. The 6-methoxy group in Compound A prevents the rapid N-oxidation observed in the unsubstituted Compound C.

Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols. These are designed to be self-validating using internal standards.

Kinetic Solubility Assay (Nephelometry)

Objective: Determine the concentration at which the compound precipitates from solution.

Reagents:

  • PBS buffer (pH 7.4)[1]

  • DMSO stock of Compound A (10 mM)

  • 96-well clear bottom plate

Workflow:

  • Preparation: Serial dilute the 10 mM DMSO stock into PBS to final concentrations ranging from 1 µM to 200 µM. Ensure final DMSO concentration is < 1%.

  • Incubation: Shake plates at 300 rpm for 2 hours at 25°C.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Validation: Use Verapamil (high solubility) and Reserpine (low solubility) as controls.

  • Calculation: The solubility limit is defined as the concentration where absorbance exceeds the background (blank PBS) by 3 standard deviations.

Microsomal Stability Assay

Objective: Assess intrinsic clearance (


) and half-life (

).

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Stop Solution: Acetonitrile with Tolbutamide (Internal Standard)

Workflow:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL cold Stop Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion transition.

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Decision Logic for Lead Optimization

When working with this scaffold, use the following logic flow to balance potency against ADME properties.

OptimizationLogic Start Start: 2-Benzoylpyridine Scaffold Potency Is Potency < 10 nM? Start->Potency Metab Is T1/2 > 30 min? Potency->Metab Yes Mod_Iodo Add 4-Iodo (Halogen Bond) (Creates Comp A) Potency->Mod_Iodo No Solubility Is Solubility > 20 µM? Mod_Polar Replace OMe with NH2 (Creates Comp D) Solubility->Mod_Polar No Success Clinical Candidate Solubility->Success Yes Metab->Solubility Yes Mod_Methoxy Add 6-Methoxy (Blocks Metabolism) Metab->Mod_Methoxy No Mod_Iodo->Potency Mod_Methoxy->Metab Mod_Polar->Solubility

Figure 2: SAR optimization logic tree. Note that while Compound A achieves Potency and Metabolic Stability, it often fails the Solubility check, necessitating the exploration of Compound D or formulation solutions.

Conclusion

2-(4-Iodobenzoyl)-6-methoxypyridine (Compound A) represents a high-affinity tubulin inhibitor where the iodine atom drives potency and the methoxy group ensures metabolic survival. However, its poor aqueous solubility (< 5 µM) presents a significant developability barrier compared to the amino-analog (Compound D).

Recommendation: For in vivo efficacy studies, Compound A should be prioritized but requires lipid-based formulations (e.g., PEG400/Saline) to bypass solubility limits. For second-generation lead optimization, replacing the iodine with a trifluoromethyl group or the methoxy with a polar isostere may offer a better ADME balance.

References

  • Wang, L., et al. (2020). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties.[2] Journal of Medicinal Chemistry, 63(2), 827-846.[2] [Link]

  • Romagnoli, R., et al. (2019). Synthesis and Biological Evaluation of 2-(4-Iodobenzoyl)-pyridines as Potential Tubulin Inhibitors. Bioorganic & Medicinal Chemistry.
  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ADME protocols).
  • Gao, C., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • SwissADME. (2023). Physicochemical property predictions for methoxypyridine derivatives. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Iodobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-(4-Iodobenzoyl)-6-methoxypyridine. As a halogenated pyridine derivative, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical reagents. The procedures outlined are designed to be self-validating, emphasizing the causality behind each step to foster a culture of safety and scientific integrity.

Hazard Assessment and Precautionary Measures

2-(4-Iodobenzoyl)-6-methoxypyridine is a specialized organic compound. While comprehensive toxicological data may not be available for this specific molecule, data from structurally related iodinated and pyridine-containing compounds indicate a clear need for caution.[1][2] The primary hazards are associated with irritation and potential harm if ingested or inhaled.[3]

Core Principles of Safe Handling:

  • Assume Hazard: Due to the lack of exhaustive toxicological studies, treat this compound with a high degree of caution.[1]

  • Engineering Controls: All handling of solid 2-(4-Iodobenzoyl)-6-methoxypyridine and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes a fastened lab coat, safety goggles, and chemical-resistant nitrile gloves.[5][6]

Parameter Guideline Rationale
Primary Hazards Causes skin irritation.[3] Causes serious eye irritation.[3] May cause respiratory irritation.[1][3] Harmful if swallowed.[3]The benzoylpyridine core and iodine substitution present risks common to aromatic and halogenated compounds.
Handling Location Certified Chemical Fume HoodPrevents inhalation of airborne particles or aerosols.[4]
Required PPE Nitrile GlovesProvides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[1]
Safety GogglesProtects eyes from contact with dust or splashes.[3]
Laboratory CoatProtects skin and clothing from contamination.[6]

The Core Principle: Waste Segregation

The single most critical step in the proper disposal of 2-(4-Iodobenzoyl)-6-methoxypyridine is correct waste segregation. As a halogenated organic compound, it must not be mixed with non-halogenated chemical waste.[7][8]

Causality: Halogenated waste requires specialized high-temperature incineration equipped with exhaust gas "scrubbers."[1] These scrubbers neutralize the acidic and corrosive gases (e.g., hydrogen iodide) produced during combustion, which would otherwise damage equipment and cause significant environmental pollution. Disposing of this compound in a non-halogenated waste stream can lead to regulatory non-compliance and unsafe incineration conditions.

The following workflow provides a logical decision-making process for segregating waste generated from procedures involving 2-(4-Iodobenzoyl)-6-methoxypyridine.

G cluster_waste_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated Containing 2-(4-Iodobenzoyl)-6-methoxypyridine is_solid Solid Material? start->is_solid Evaluate Physical State is_liquid Liquid Material? is_solid->is_liquid No solid_compound Pure Compound / Contaminated Consumables (e.g., gloves, weigh paper, wipes) is_solid->solid_compound Yes liquid_rinsate Solvent Rinsate from Glassware Decontamination is_liquid->liquid_rinsate Yes solid_container Dispose in: 'HALOGENATED SOLID WASTE' Container solid_compound->solid_container liquid_container Dispose in: 'HALOGENATED LIQUID WASTE' Container liquid_rinsate->liquid_container

Caption: Waste Segregation Workflow for 2-(4-Iodobenzoyl)-6-methoxypyridine.

Step-by-Step Disposal Protocols

Follow these detailed procedures for different waste streams containing 2-(4-Iodobenzoyl)-6-methoxypyridine.

Protocol 3.1: Disposal of Unused or Waste Solid Compound
  • Prepare Container: Obtain a designated "Halogenated Solid Waste" container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a chemically compatible material, be in good condition, and have a secure lid.[9]

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "2-(4-Iodobenzoyl)-6-methoxypyridine" and any other components of the waste. Ensure the label indicates the relevant hazards (e.g., Irritant).[8][9]

  • Transfer: Working inside a chemical fume hood, carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid generating dust.[1]

  • Secure and Store: Securely close the container lid.[10] Store the container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Final Disposal: Arrange for pickup and final disposal by your institution's EHS office or a licensed chemical waste contractor.[11][13]

Protocol 3.2: Decontamination of Laboratory Glassware
  • Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This first rinse is considered hazardous.

  • Collect Rinsate: Collect this initial solvent rinse (rinsate) in a designated "Halogenated Liquid Waste" container.[7] This container must be properly labeled with its contents and associated hazards.

  • Subsequent Rinses: Perform at least two additional rinses. After the initial hazardous residue has been removed, these subsequent rinses can typically be managed as non-hazardous solvent waste, depending on institutional policies.

  • Final Cleaning: Wash the glassware with soap and water as per standard laboratory procedure.

Protocol 3.3: Disposal of Contaminated Labware (PPE, Consumables)
  • Segregation: Any disposable items that are grossly contaminated with 2-(4-Iodobenzoyl)-6-methoxypyridine, such as nitrile gloves, weigh boats, or paper towels used for cleanup, must be considered hazardous waste.[9]

  • Disposal: Place these contaminated items directly into the "Halogenated Solid Waste" container alongside the pure compound waste.[1]

  • Avoid Normal Trash: Do not dispose of chemically contaminated items in the regular trash, as this can expose custodial staff to hazards and violate environmental regulations.[14]

Emergency Procedures: Spill Management

In the event of a small-scale spill within a controlled environment like a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as described in Section 1 before beginning cleanup.[15]

  • Containment: If the material is a solid, prevent it from becoming airborne. You can do this by carefully covering it with a paper towel and gently moistening it with a small amount of water or an appropriate solvent.[15]

  • Cleanup: Carefully sweep or scoop the spilled material and any cleanup debris (e.g., contaminated paper towels) into a sealable bag or container.[1][15]

  • Dispose: Label the container as "Spill Debris: 2-(4-Iodobenzoyl)-6-methoxypyridine" and place it in the designated "Halogenated Solid Waste" container.[1]

  • Decontaminate Surface: Wipe the spill area with a cloth dampened with soap and water. Dispose of the cloth as halogenated solid waste.

  • Large Spills: For large spills or spills occurring outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.[15]

By adhering to these detailed procedures, you ensure that 2-(4-Iodobenzoyl)-6-methoxypyridine is managed safely and responsibly from receipt to final disposal, upholding the highest standards of laboratory practice and environmental stewardship.

References

  • Benchchem. (n.d.). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • MilliporeSigma. (2025, April 28). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • Walters, M. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • Capot Chemical Co., Ltd. (2018, November 28). MSDS of 2-fluoro-4-iodo-6-methoxypyridine.
  • U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • Sigma-Aldrich. (2025, July 29). Safety Data Sheet.
  • PWM. (2023). Safety Instruction.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Fisher Scientific Company. (2025, December 19). Safety Data Sheet.
  • Organic Chemistry Lab (NOP). (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution.
  • iGEM. (2024). Lab Safety | MIT-MAHE.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
  • Jubilant Ingrevia. (n.d.). 2-Methoxypyridine Safety Data Sheet.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Anatolia Geneworks. (n.d.). Safety Instructions & IVDR IFU.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Public Library of Science. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes.
  • Springer. (2023, February 12). Analyzing the potential environmental impact of NIOSH list of hazardous drugs (group 2).
  • National Center for Biotechnology Information. (n.d.). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment.
  • CORDIS | European Commission. (2016, February 11). The environmental dangers of anticancer drugs.
  • European Society of Radiology. (n.d.). What should not go down the drain: time, money and contrast media.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Iodobenzoyl)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Iodobenzoyl)-6-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.